molecular formula C9H18O2 B089475 Butyl isovalerate CAS No. 109-19-3

Butyl isovalerate

Cat. No. B089475
CAS RN: 109-19-3
M. Wt: 158.24 g/mol
InChI Key: AYWJSCLAAPJZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl Isovalerate is a volatile compound found in jackfruit and is responsible for the sweet and fruity flavor of jackfruit . It is also a natural product found in Mangifera indica .


Synthesis Analysis

Butyl Isovalerate can be synthesized by the reaction of isovaleric acid with normal butyl alcohol. This reaction can be catalyzed by sodium bisulphate, and the yield can reach 85%~86% under optimal reaction conditions . Another method involves prolonged boiling of the acid with n-butyl alcohol in benzene in the presence of concentrated H2SO4 .


Physical And Chemical Properties Analysis

Butyl Isovalerate has a density of 0.9±0.1 g/cm3, a boiling point of 176.5±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.3±3.0 kJ/mol, and it has a flash point of 59.4±8.3 °C . The index of refraction is 1.417, and it has a molar refractivity of 45.5±0.3 cm3 .

Scientific Research Applications

  • Synthesis Using Sodium Bisulphate as Catalyst : Butyl isovalerate can be synthesized effectively using sodium bisulphate as a catalyst. This method offers an 85%–86% yield under optimal conditions, with the advantages of the catalyst being cheap, easy to get, insoluble in the reaction system, and recoverable for reuse (Wan, 2003).

  • Catalysis by Potassium Bisulfate : Another method involves using potassium bisulfate as the heterogeneous catalyst. This approach also results in high yields (up to 92.5%) and has the benefits of being efficient, economic, and environmentally friendly (Dan-yun, 2009).

  • Newborn Screening for Isovaleric Acidemia : In newborn screening programs, butyl esters of acylcarnitines, including butyl isovalerate, are used in tandem mass spectrometry for detecting isovaleric acidemia. This method is effective for early diagnosis and has a high positive predictive value (Ensenauer et al., 2011).

  • Isovaleric Acidemia Research : Studies on isovaleric acidemia have used isovaleryl-CoA and butyryl-CoA dehydrogenases assays, which relate to butyl isovalerate, to understand the enzymatic basis of this metabolic disorder (Rhead & Tanaka, 1980).

  • Mass Spectrometry of Bornyl Esters : The negative ion chemical ionization mass spectrometry of bornyl esters, including bornyl isovalerate, has been studied for analytical applications in determining the structure of the carboxylate fragment anions (Giannellini et al., 1982).

  • Use in Cholesterol and Fatty Acids Synthesis : Research has explored the use of butyric acid, closely related to butyl isovalerate, in the biological synthesis of cholesterol and fatty acids (Zabin & Bloch, 1951).

Safety And Hazards

Butyl Isovalerate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of skin contact, take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

butyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWJSCLAAPJZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047621
Record name Butyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB] Colorless pale yellow liquid with an odor of sweet apples; [MSDSonline], colourless to pale yellow liquid/fruity odour
Record name Butyl isovalerate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4053
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Butyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

150 °C, 174.00 to 175.00 °C. @ 760.00 mm Hg
Record name BUTYL ISOVALERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

53 °C
Record name BUTYL ISOVALERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insol in water; sol in most organic solvents, soluble in organic solvents, alcohol; insoluble inwater, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name BUTYL ISOVALERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.87, 0.856-0.859
Record name BUTYL ISOVALERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.45
Record name BUTYL ISOVALERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Butyl isovalerate

Color/Form

Liquid

CAS RN

109-19-3
Record name Butyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL ISOVALERATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-methyl-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL ISOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UX6V9QM2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTYL ISOVALERATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl 3-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl isovalerate
Reactant of Route 2
Reactant of Route 2
Butyl isovalerate
Reactant of Route 3
Reactant of Route 3
Butyl isovalerate
Reactant of Route 4
Reactant of Route 4
Butyl isovalerate
Reactant of Route 5
Reactant of Route 5
Butyl isovalerate
Reactant of Route 6
Reactant of Route 6
Butyl isovalerate

Citations

For This Compound
316
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
… Acetaldehyde Acetic acid Butan-1-ol Butanal Butyl 2-methylbutyrate Butyl acetate Butyl butyrate Butyl isovalerate Butyl valerate Butyric acid Decan-1-ol Decanal Decanoic acid Decyl …
Number of citations: 24 efsa.onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-Methylbutyl 3-methylbutanoate was evaluated for genotoxicity, repeated dose toxicity, …
I Yamashita, Y Nemoto, S Yoshikawa - Agricultural and Biological …, 1975 - Taylor & Francis
… Butanol was converted to butyl acetate, butyl propionate, butyl n-butyrate, butyl isovalerate and butyl caproate during the incubation with strawberry for 1 hr, and butyl acetate was most …
Number of citations: 61 www.tandfonline.com
I Yamashita, Y Nemoto, S Yoshikawa - Phytochemistry, 1976 - Elsevier
… 1-Butyl propionate, 1-butyl isovalerate and 1-butyl n-caproate were also detected in the 2 hr incubation (Fig lb) The concentration of 1-butanol, however, d&Las@ after 2 hr incubation, …
Number of citations: 56 www.sciencedirect.com
DG Burke, B Halpern - Analytical Chemistry, 1983 - ACS Publications
… n-butyl Isovalerate (1.03), 7 = n-butyl n-valerate (1.24). Column oven temperature program was … Figure 5, Mass spectra of authentic n -butyl isovalerate (ref 18, top) and peak 2, Figure 3 (…
Number of citations: 17 pubs.acs.org
JGS Maia, EHA Andrade, BZ Maria das Graças - Food Chemistry, 2004 - Elsevier
… On the other hand, the esters isopentyl isovalerate and butyl isovalerate showed to be the most significant constituents in the hard jackfruit aroma (28.4 and 25.6%) if compared with the …
Number of citations: 98 www.sciencedirect.com
G Clark - Perfumer and Flavorist, 2001 - img.perfumerflavorist.com
Butyl acetate: The use of lower aliphatic esters to create fruit flavors is most interesting and intriguing. Many of the flavors of our common fruits can be mimicked using a number of …
Number of citations: 1 img.perfumerflavorist.com
YY Xu, H Lu, X Wang, KQ Zhang… - Chemistry & …, 2015 - Wiley Online Library
… , 1-methoxy-4-methylbenzene, and butyl isovalerate. Among them, Smethyl thiobutyrate showed a … , 1-methoxy-4-methylbenzene, and butyl isovalerate possess NA. These strains and …
Number of citations: 61 onlinelibrary.wiley.com
M Cordova C, I Martin, G Chuchani - Reaction Kinetics and Catalysis …, 1984 - Springer
… The rate coefficients are given by the Arrhenius equations: fortert-butyl butyrate, log k 1 (s −1 )=(12.77±0.37−(163.9±3.8) kJ/mol/2.303 RT; fortert-butyl isovalerate, log k 1 (s −1 )=(13.42±…
Number of citations: 10 link.springer.com
V Nagarajan, RK Bhavadharani, R Chandiramouli - Structural Chemistry, 2020 - Springer
… the major volatiles such as isopentyl isovalerate, butyl isovalerate, isopentyl acetate, and butyl … of jackfruit such as isopentyl isovalerate, butyl isovalerate, isopentyl acetate, and butyl …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.